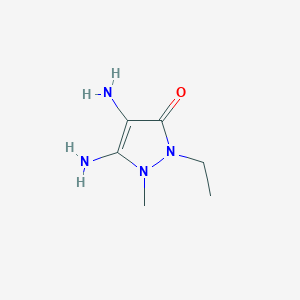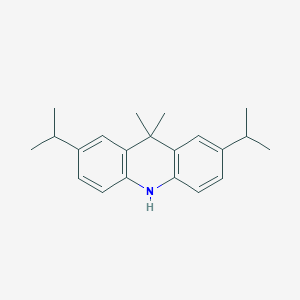![molecular formula C10H8N2O3 B12871379 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moietyThe molecular formula of this compound is C10H8N2O3, and it has a molecular weight of 204.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts . The reaction typically takes place at room temperature and achieves total conversion within 6 hours .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid: This compound has a similar structure but differs in the position of the amino group.
2-Aminobenzoxazole derivatives: These compounds share the benzoxazole core but have different substituents.
Uniqueness
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(E)-3-(2-amino-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-2-6(9(7)15-10)4-5-8(13)14/h1-5H,(H2,11,12)(H,13,14)/b5-4+ |
Clave InChI |
SQPOKXCRVVNCHU-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)N=C(O2)N)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)N)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
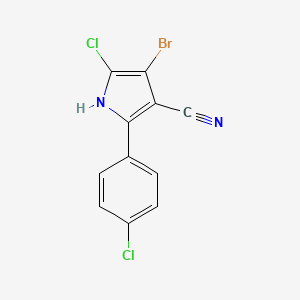
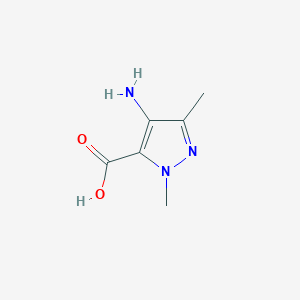
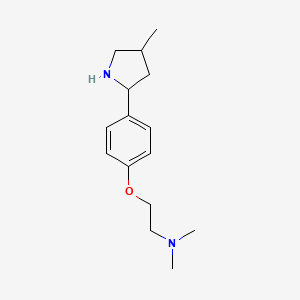
![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)


![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)

